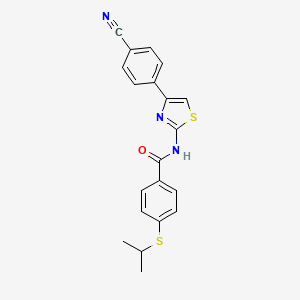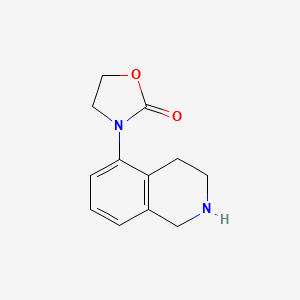![molecular formula C16H15N3OS2 B2732569 N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 503432-69-7](/img/structure/B2732569.png)
N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which is the core structure of the compound , involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” consists of a thieno[2,3-d]pyrimidin-4-yl core, which is a bicyclic structure containing a thiophene and a pyrimidine ring. This core is substituted at the 2-position by a sulfanylacetamide group that is N,N-dimethylated, and at the 6-position by a phenyl group.Aplicaciones Científicas De Investigación
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has demonstrated the potency of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair, making them significant targets for cancer chemotherapy. A study by Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, revealing that these compounds exhibit dual inhibitory activities against human TS and DHFR, with the classical analogue being the most potent known dual inhibitor to date. This highlights the compound's potential application in the development of anticancer drugs (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antioxidant, Antimicrobial, and Antitubercular Activities
Another aspect of the compound's application is its antioxidant, antimicrobial, and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azitidinone analogues, assessing their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These observations could guide the design of antibacterial and antituberculosis compounds, suggesting the potential of thieno[2,3-d]pyrimidine derivatives in treating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Glutaminase Inhibition for Cancer Treatment
Research by Shukla et al. (2012) into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those derived from thieno[2,3-d]pyrimidine, showed potent and selective inhibition of kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, making its inhibitors potential candidates for cancer therapy. The study identified analogs with similar potency to BPTES but improved drug-like properties, suggesting the relevance of these compounds in developing new cancer treatments (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).
Structural and Spectroscopic Analysis
The compound's structure and interactions have been explored through crystallographic and spectroscopic analyses. Subasri et al. (2017) detailed the crystal structures of N-substituted 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, including insights into their conformation and hydrogen-bonded interactions. These studies provide foundational knowledge for understanding the compound's chemical behavior and potential for forming stable complexes, which is crucial for designing drugs and materials (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antiviral Applications Against COVID-19
The compound has also shown potential in antiviral applications, particularly against COVID-19. Mary et al. (2020) investigated the antiviral properties of a similar molecule, highlighting its effectiveness in docking studies against SARS-CoV-2 protein. This research suggests the possibility of utilizing thieno[2,3-d]pyrimidine derivatives in developing treatments for COVID-19 and other viral infections (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Direcciones Futuras
Thieno[3,2-d]pyrimidines, the core structure of the compound , represent an important class of chemical compounds with diverse biological activities . Therefore, future research may focus on exploring the biological and pharmacological activities of “N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide” and its derivatives, as well as developing new synthetic methods for this class of compounds .
Propiedades
IUPAC Name |
N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-19(2)14(20)9-21-15-12-8-13(11-6-4-3-5-7-11)22-16(12)18-10-17-15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCJLOSDKZVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)
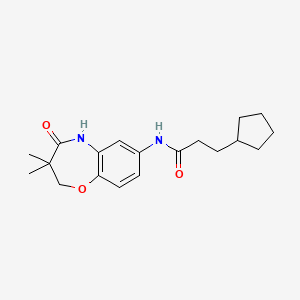

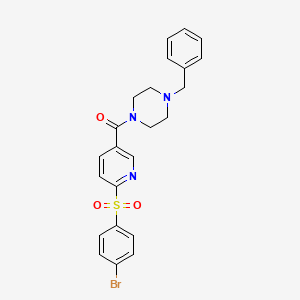
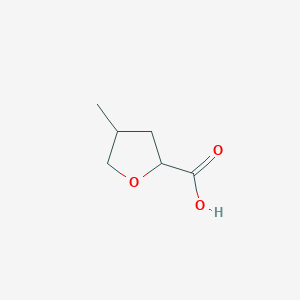
![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)
![(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2732499.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2732500.png)
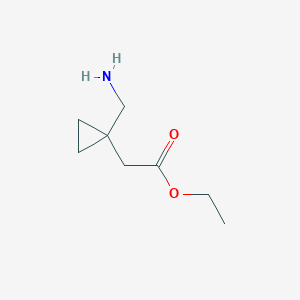

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2732505.png)
